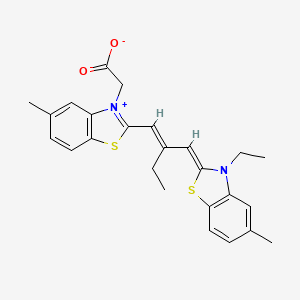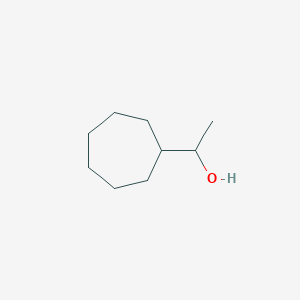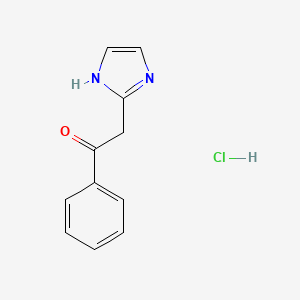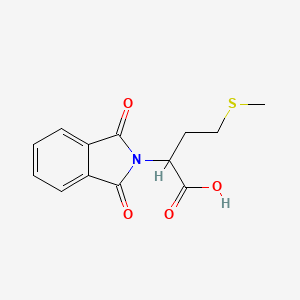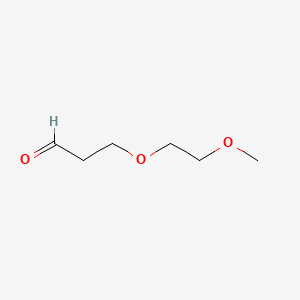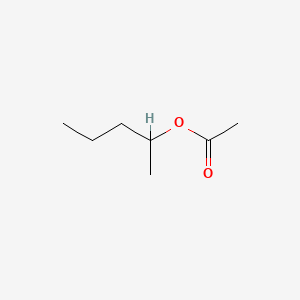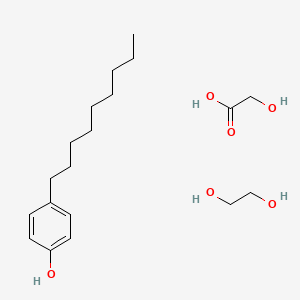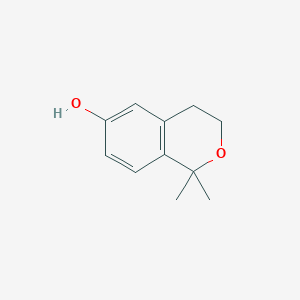
2-amino-2-(3-methylphenyl)acetic Acid
描述
2-amino-2-(3-methylphenyl)acetic acid is an organic compound with the molecular formula C9H11NO2. It is also known by its IUPAC name, (3-amino-2-methylphenyl)acetic acid. This compound is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a benzene ring substituted with a methyl group (-CH3). It is a solid at room temperature and is used in various scientific research applications.
作用机制
Target of Action
Amino(3-methylphenyl)acetic acid, also known as a derivative of indole, is a bioactive aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that Amino(3-methylphenyl)acetic acid may also interact with various targets in the body.
Mode of Action
It is known that indole derivatives, which amino(3-methylphenyl)acetic acid is a part of, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Amino(3-methylphenyl)acetic acid may interact with its targets in a way that results in one or more of these effects.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological and clinical applications . This suggests that Amino(3-methylphenyl)acetic acid may also affect various biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (16519) and predicted boiling point (~3033° C at 760 mmHg), may influence its bioavailability .
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular level.
生化分析
Biochemical Properties
It is known that amino acids play crucial roles in biochemical reactions, including protein synthesis, enzyme catalysis, and signal transduction . Amino(3-methylphenyl)acetic acid, as an amino acid derivative, may interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities.
Cellular Effects
Amino acids and their derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that amino acids and their derivatives can interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Metabolic Pathways
Amino acids and their derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
Biochemical compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Biochemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(3-methylphenyl)acetic acid typically involves the reaction of 3-methylbenzylamine with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-methylbenzylamine and glyoxylic acid.
Reaction Conditions: Acidic medium, typically using hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Procedure: The 3-methylbenzylamine is reacted with glyoxylic acid in the presence of an acid catalyst. The reaction mixture is then heated to promote the formation of this compound.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions
2-amino-2-(3-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-amino-2-(3-methylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
相似化合物的比较
2-amino-2-(3-methylphenyl)acetic acid can be compared with other similar compounds, such as:
2-amino-2-(4-methylphenyl)acetic acid: Similar structure but with the methyl group in the para position.
2-amino-2-(2-methylphenyl)acetic acid: Similar structure but with the methyl group in the ortho position.
2-amino-2-(3-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
The unique positioning of the amino and methyl groups in this compound provides distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-amino-2-(3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSUJXIQPCPYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405636 | |
| Record name | amino(3-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187979-43-7, 53519-82-7 | |
| Record name | amino(3-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-(3-methylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



